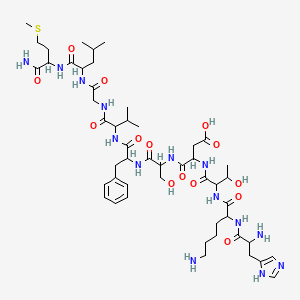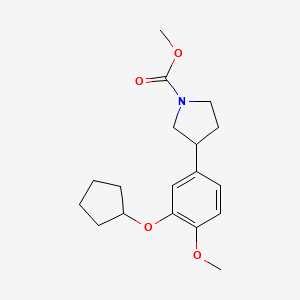
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-arabino-hexopyranosyl)-19-dechloro-, (4''R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-arabino-hexopyranosyl)-19-dechloro-, (4’'R)- is a complex glycopeptide antibiotic. It is a derivative of vancomycin, which is widely used to treat severe bacterial infections caused by Gram-positive bacteria. This compound is known for its potent antibacterial properties and is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-arabino-hexopyranosyl)-19-dechloro-, (4’'R)- involves multiple steps, starting from the core structure of vancomycin. The key steps include glycosylation, dechlorination, and amination reactions. The glycosylation step involves the attachment of the 3-amino-2,3,6-trideoxy-3-C-methyl-a-L-arabino-hexopyranosyl group to the vancomycin core. This is typically achieved using glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as crystallization, chromatography, and lyophilization.
Análisis De Reacciones Químicas
Types of Reactions
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-arabino-hexopyranosyl)-19-dechloro-, (4’'R)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups present in the compound.
Reduction: Reduction reactions can be used to alter the glycosyl moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired modifications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield deoxy derivatives. Substitution reactions can introduce new functional groups, resulting in modified glycopeptides with potentially different biological activities.
Aplicaciones Científicas De Investigación
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-arabino-hexopyranosyl)-19-dechloro-, (4’'R)- has several scientific research applications:
Chemistry: It is used as a model compound to study glycopeptide synthesis and modification.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: It is studied for its potential to treat infections caused by antibiotic-resistant bacteria.
Industry: The compound is used in the development of new antibacterial agents and in the study of drug delivery systems.
Mecanismo De Acción
The mechanism of action of Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-arabino-hexopyranosyl)-19-dechloro-, (4’'R)- involves binding to the D-alanyl-D-alanine terminus of cell wall precursor units. This binding inhibits the transglycosylation and transpeptidation steps of cell wall biosynthesis, leading to cell lysis and death of the bacteria. The compound targets the bacterial cell wall, making it highly effective against Gram-positive bacteria.
Comparación Con Compuestos Similares
Similar Compounds
Vancomycin: The parent compound, widely used in clinical settings.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Oritavancin: A semisynthetic derivative with enhanced activity against resistant strains.
Dalbavancin: Known for its long half-life and effectiveness against Gram-positive bacteria.
Uniqueness
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-arabino-hexopyranosyl)-19-dechloro-, (4’'R)- is unique due to its specific glycosylation pattern and the absence of a chlorine atom at position 19. These structural modifications enhance its antibacterial activity and reduce the likelihood of resistance development compared to its parent compound, vancomycin.
This detailed article provides a comprehensive overview of Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-arabino-hexopyranosyl)-19-dechloro-, (4’'R)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C73H89ClN10O26 |
|---|---|
Peso molecular |
1558.0 g/mol |
Nombre IUPAC |
2-[(4S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[3-[(4S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)32-11-15-43(38(74)18-32)106-45-20-33-19-44(60(45)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)105-35-12-8-30(9-13-35)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102)/t28?,29?,39?,40?,46?,48?,49?,51?,52?,53?,54?,55?,56?,57?,58?,59?,61?,62?,63?,71?,72-,73-/m0/s1 |
Clave InChI |
UECIPBUIMXSXEI-RLMIAVGYSA-N |
SMILES isomérico |
CC1C([C@@](CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C[C@](C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
SMILES canónico |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[4-(5-Chloro-2-methoxy-phenyl)-piperazin-1-yl]-propylamino}-pyrimidine-4-carboxylic acid amide](/img/structure/B10781112.png)
![5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B10781114.png)


![Methyl 3-[bis(4-fluorophenyl)methoxy]-8-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10781136.png)
![1-[3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]ethanone](/img/structure/B10781139.png)
![(E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide](/img/structure/B10781147.png)


![2-[[1-[[1-Anilino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid](/img/structure/B10781161.png)
![2-Ethoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10781170.png)
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10781176.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B10781177.png)

